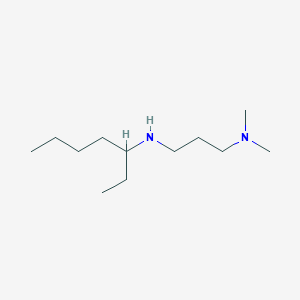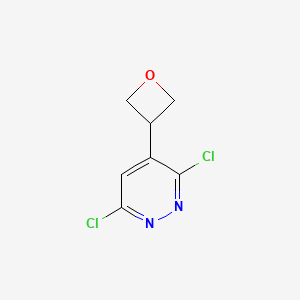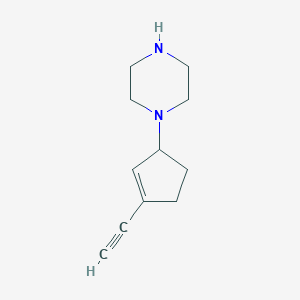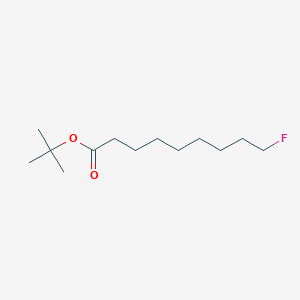
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the oxopyrrolidine ring through cyclization reactions. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and cyclization catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoromethoxyphenyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine carboxylic acids with different substituents on the phenyl ring or variations in the oxopyrrolidine structure. Examples include:
- 4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- 4-(3,5-dichloro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
Rel-(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the difluoromethoxyphenyl group
特性
分子式 |
C12H11F2NO4 |
|---|---|
分子量 |
271.22 g/mol |
IUPAC名 |
(3R,4S)-4-(3,5-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c1-19-10-7(13)2-5(3-8(10)14)6-4-15-11(16)9(6)12(17)18/h2-3,6,9H,4H2,1H3,(H,15,16)(H,17,18)/t6-,9-/m1/s1 |
InChIキー |
YTQZKQLPVNXAJO-HZGVNTEJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
正規SMILES |
COC1=C(C=C(C=C1F)C2CNC(=O)C2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)





![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)


![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)



